molecular formula C11H9F5O2S B14048713 1-(2-(Difluoromethoxy)-5-(trifluoromethylthio)phenyl)propan-1-one

1-(2-(Difluoromethoxy)-5-(trifluoromethylthio)phenyl)propan-1-one

Cat. No.: B14048713
M. Wt: 300.25 g/mol
InChI Key: ZVTMKZJORQGLQD-UHFFFAOYSA-N
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Description

1-(2-(Difluoromethoxy)-5-(trifluoromethylthio)phenyl)propan-1-one is a synthetic organic compound characterized by the presence of difluoromethoxy and trifluoromethylthio groups attached to a phenyl ring, along with a propan-1-one moiety

Preparation Methods

The synthesis of 1-(2-(Difluoromethoxy)-5-(trifluoromethylthio)phenyl)propan-1-one typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the Phenyl Ring Substituents: Introduction of difluoromethoxy and trifluoromethylthio groups onto the phenyl ring through electrophilic aromatic substitution reactions.

    Attachment of the Propan-1-one Moiety: This step involves the formation of the carbonyl group (propan-1-one) through reactions such as Friedel-Crafts acylation.

    Purification: The final product is purified using techniques like recrystallization or chromatography to obtain the desired compound in high purity.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and efficiency.

Chemical Reactions Analysis

1-(2-(Difluoromethoxy)-5-(trifluoromethylthio)phenyl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols or other reduced forms.

    Substitution: The aromatic ring can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-(Difluoromethoxy)-5-(trifluoromethylthio)phenyl)propan-1-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(2-(Difluoromethoxy)-5-(trifluoromethylthio)phenyl)propan-1-one involves interactions with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

    Gene Expression: The compound could influence gene expression, leading to changes in cellular functions.

The exact molecular targets and pathways depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

1-(2-(Difluoromethoxy)-5-(trifluoromethylthio)phenyl)propan-1-one can be compared with similar compounds, such as:

    1-(3-(Difluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-1-one: Differing in the position of substituents on the phenyl ring.

    1-(2-(Trifluoromethoxy)-3-(trifluoromethylthio)phenyl)propan-1-one: Featuring trifluoromethoxy instead of difluoromethoxy groups.

    1-(2-(Trifluoromethoxy)-4-(trifluoromethylthio)phenyl)propan-1-one: Another positional isomer with different substituent positions.

The uniqueness of this compound lies in its specific arrangement of functional groups, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C11H9F5O2S

Molecular Weight

300.25 g/mol

IUPAC Name

1-[2-(difluoromethoxy)-5-(trifluoromethylsulfanyl)phenyl]propan-1-one

InChI

InChI=1S/C11H9F5O2S/c1-2-8(17)7-5-6(19-11(14,15)16)3-4-9(7)18-10(12)13/h3-5,10H,2H2,1H3

InChI Key

ZVTMKZJORQGLQD-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(C=CC(=C1)SC(F)(F)F)OC(F)F

Origin of Product

United States

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